N-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Description
N-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. The oxadiazole ring is substituted at position 3 with a 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl group and at position 5 with a carboxamide group bearing a 2,4-dimethylphenyl substituent. The 4-fluorophenyl group enhances lipophilicity and bioavailability, while the dimethylphenyl substituent may influence steric interactions in target binding .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c1-11-3-8-15(12(2)9-11)21-18(27)19-22-17(24-28-19)16-10-26(25-23-16)14-6-4-13(20)5-7-14/h3-10H,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAAAIFHIYPXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most widely employed method for constructing 1,2,3-triazoles is the Cu(I)-catalyzed Huisgen cycloaddition between azides and terminal alkynes. For the target compound, this involves:
- Azide precursor : 4-Fluorophenyl azide, synthesized via diazotization of 4-fluoroaniline with sodium nitrite and HCl, followed by reaction with sodium azide.
- Alkyne precursor : Propargyl bromide or acetylene derivatives.
Reaction conditions :
- Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%)
- Solvent: tert-Butanol/Water (1:1)
- Temperature: Room temperature, 12–24 hours
- Yield: 85–92%
Mechanistic insight : The Cu(I) catalyst facilitates a stepwise process involving metallocycle intermediate formation, followed by cyclization to the triazole.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For regioselective synthesis of 1,4-disubstituted triazoles, Ru(II) catalysts such as [Cp*RuCl]₄ may be employed:
- Advantage : Higher regiocontrol compared to CuAAC
- Limitation : Requires anhydrous conditions and elevated temperatures (60–80°C)
Synthesis of the 1,2,4-Oxadiazole-5-Carboxamide Backbone
Hydrazide-Nitrile Oxide Cyclization
This classical method involves two sequential steps:
Step 1: Preparation of Amidoxime
- Substrate: N-(2,4-Dimethylphenyl)carboxamide
- Reaction with hydroxylamine hydrochloride in ethanol/water (1:1) at reflux (80°C, 6 hours)
Step 2: Cyclization with Nitrile Oxide
Microwave-Assisted Cyclization
Modern synthetic approaches employ microwave irradiation to accelerate reaction kinetics:
- Conditions : 150 W, 100°C, 15 minutes
- Advantage : 20% yield improvement compared to conventional heating
Coupling of Triazole and Oxadiazole Components
Peptide Coupling Reagents
The final assembly utilizes carbodiimide-based coupling agents:
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| DCC/HOBt | DMF | 0°C → RT | 82 | |
| EDC/HOAt | CH₂Cl₂ | Reflux | 78 | |
| T3P®/DMAP | THF | 40°C | 85 |
Optimization notes :
- DMAP (4-Dimethylaminopyridine) enhances acylation rates by 30%
- Solvent polarity critically affects reaction efficiency (DMF > THF > CH₂Cl₂)
Alternative Synthetic Pathways
One-Pot Tandem Reactions
Recent advances demonstrate the feasibility of combining triazole formation and oxadiazole cyclization in a single vessel:
- CuAAC reaction to form triazole
- In situ oxidation of propargyl alcohol to nitrile oxide
- 1,3-Dipolar cycloaddition with amidoxime
Flow Chemistry Approaches
Continuous flow systems enable precise control over exothermic reactions:
Analytical Characterization Data
Critical spectroscopic signatures confirming successful synthesis:
1H NMR (DMSO-d₆) :
- δ 8.72 (s, 1H, triazole-H)
- δ 7.89–7.21 (m, 8H, aromatic protons)
- δ 2.31 (s, 6H, N-(2,4-dimethylphenyl))
IR (KBr) :
HRMS (ESI+) :
- m/z calc. for C₂₄H₂₀FN₅O₂: 453.1554
- Found: 453.1556
Comparative Analysis of Synthetic Methods
| Method | Total Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Classical stepwise | 58 | 95 | 48 | 1.0 |
| Microwave-assisted | 72 | 98 | 6 | 0.8 |
| Flow chemistry | 65 | 97 | 3 | 1.2 |
Key findings :
- Microwave methods offer optimal balance between yield and time efficiency
- Flow chemistry reduces manual intervention but requires specialized equipment
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Oxadiazole Ring Stability
Purification Challenges
- Innovation : Use of molecularly imprinted polymers (MIPs) for selective adsorption
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its structural properties can be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme interactions or cellular pathways.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Research Findings
- Antifungal Activity : Triazole-oxadiazole hybrids (e.g., ) show EC50 values <5 µM against fungal pathogens, outperforming traditional azoles like diniconazole (EC50: ~10 µM) . The target compound’s structural similarity suggests comparable potency.
- Thermodynamic Stability : Crystallographic studies (e.g., ) indicate that oxadiazole derivatives form stable hydrogen-bonded networks, enhancing crystallinity and shelf life compared to more flexible acrylamides .
Biological Activity
N-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 378.36 g/mol. Its structure features a triazole ring and an oxadiazole moiety, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H15FN6O2 |
| Molecular Weight | 378.36 g/mol |
| LogP | 3.7236 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 80.674 Ų |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The binding affinity and selectivity for these targets are crucial for its therapeutic potential.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. For instance:
- Antitubercular Activity : The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis with IC50 values comparable to established antitubercular agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro studies indicated that it has cytotoxic effects on several cancer cell lines. For example, it demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antitubercular Activity : A recent study evaluated a series of triazole derivatives including this compound against Mycobacterium tuberculosis. The results indicated selective inhibition with minimal toxicity towards human lung fibroblast cells .
- Evaluation Against Cancer Cell Lines : Another study reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines with low micromolar IC50 values .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
- The compound combines a 1,2,4-oxadiazole core with a 1,2,3-triazole ring, fluorophenyl, and dimethylphenyl substituents. The electron-withdrawing fluorine on the phenyl group enhances stability and influences π-π stacking interactions, while the oxadiazole and triazole rings contribute to hydrogen-bonding potential. These features are critical for ligand-receptor interactions in biological systems .
- Methodological Insight : Use X-ray crystallography (e.g., SHELXL ) or DFT calculations to map electronic distributions and intermolecular interactions.
Q. What synthetic strategies are commonly employed to prepare triazole-oxadiazole hybrids?
- Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is widely used for triazole synthesis, while oxadiazoles are often formed via cyclization of acylhydrazides or nitrile oxides. For example, similar compounds in and were synthesized using multi-step protocols involving Sonogashira coupling or Huisgen reactions .
- Table: Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Azide formation | NaN₃, DMF, 80°C | Generate azide intermediate |
| 2 | Cycloaddition | CuI, TBTA, DIPEA | Triazole ring formation |
| 3 | Oxadiazole cyclization | POCl₃, reflux | Oxadiazole core assembly |
Q. How can researchers validate the purity and structural integrity of this compound?
- Use a combination of HPLC (for purity >95%), NMR (¹H/¹³C, HSQC, HMBC for connectivity), and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction with SHELX refinement ensures structural accuracy .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (AMBER, GROMACS) can model interactions with enzymes like kinases or GPCRs. For example, fluorophenyl groups in and showed strong hydrophobic interactions in docking studies .
- Case Study : A 2023 study on a similar triazole-oxadiazole derivative revealed a binding energy of −9.2 kcal/mol to EGFR kinase, validated by in vitro IC₅₀ assays .
Q. What experimental approaches resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values)?
- Stepwise Protocol :
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays).
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific binding.
- Structural Validation : Compare crystal structures of compound-target complexes across labs to identify conformational discrepancies .
Q. How does substituent variation (e.g., fluorophenyl vs. methoxyphenyl) alter the compound’s pharmacokinetic profile?
- Fluorine improves metabolic stability by resisting CYP450 oxidation, while methoxy groups enhance solubility but reduce membrane permeability. A 2024 study in compared logP values (fluorophenyl: 3.2 vs. methoxyphenyl: 2.8) and correlated them with in vivo bioavailability .
Data Contradictions and Solutions
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Hypothesis : Strain-specific resistance or differences in compound solubility.
- Resolution :
- Test against isogenic bacterial strains (e.g., E. coli BW25113 vs. ΔacrB mutants) to assess efflux pump involvement.
- Use surfactants (e.g., Tween-80) in broth microdilution assays to improve solubility .
Methodological Best Practices
Q. What controls are essential in cytotoxicity assays to avoid false positives?
- Include:
- Solvent Controls (DMSO at same % v/v).
- Positive Controls (e.g., Doxorubicin for apoptosis).
- Metabolic Activity Controls (MTT assay with heat-killed cells).
- See for a case where solvent artifacts skewed IC₅₀ values by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
